molecular formula C7H10IN B1597299 1,4-Dimethylpyridinium iodide CAS No. 2301-80-6

1,4-Dimethylpyridinium iodide

Cat. No.: B1597299
CAS No.: 2301-80-6
M. Wt: 235.07 g/mol
InChI Key: YOBTXORLVXZWSR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethylpyridinium iodide is a useful research compound. Its molecular formula is C7H10IN and its molecular weight is 235.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7492. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transformation Under the Influence of Sulfites of Cyclic Amines

1,4-Dimethylpyridinium iodide has been studied for its chemical transformations under the influence of sulfites of cyclic amines such as morpholine, piperidine, and piperazine. These transformations include demethylation and recyclization, indicating its reactive nature and potential applications in synthetic chemistry (Kost et al., 1980).

Liquid Chromatography-Mass Spectrometry Analysis

This compound has been the focus of analytical methods development, particularly in liquid chromatography-mass spectrometry for its determination in biological samples like rat plasma. This emphasizes its importance in pharmacokinetic studies and its potential role in medical research (Szafarz et al., 2013).

Investigation of Spectral Properties

Research has been conducted on the spectral properties of substituted styrylpyridinium salts, which include this compound. These studies are crucial for understanding the material's potential applications in optics and biological studies, as they explore the interaction of these compounds with light (Gawinecki & Trzebiatowska, 2000).

Magneto-Structural Correlation Studies

This compound has also been studied in the context of magneto-structural correlation. Research in this area explores the relationship between the structural arrangement of this compound and its magnetic properties, which is significant for applications in materials science and magnetic resonance (Awaga et al., 1994).

Application in Corrosion Inhibition

Another fascinating application of derivatives of this compound is in the field of corrosion inhibition. Research has shown that compounds like this compound can act as effective corrosion inhibitors for certain types of steel in acidic solutions, highlighting its potential in industrial applications (Obaid et al., 2017).

Utilization in Nonlinear Optical Materials

The compound has been investigated for its nonlinear optical absorption properties. This is crucial for the development of optical materials with specific, controllable light absorption characteristics, which have applications in laser technology and optical computing (Xu et al., 2008).

Biochemical Analysis

Biochemical Properties

1,4-Dimethylpyridinium iodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of a two-photon ratiometric fluorescent probe for mitochondrial cysteine imaging . The interactions between this compound and these biomolecules are crucial for its function in diagnostic assays and other biochemical applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in live cell imaging to study mitochondrial cysteine levels

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to changes in their activity. For instance, it has been used to create fluorescent probes that can bind to mitochondrial cysteine . These binding interactions are crucial for the compound’s function in biochemical assays and diagnostic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can form stable crystals with no significant intermolecular interactions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been studied for its potential anti-metastatic activity in cancer research . These interactions are essential for understanding the compound’s role in metabolic processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization. For example, it has been used in live cell imaging to study its distribution within mitochondria . Understanding its transport and distribution is essential for its effective use in biochemical assays and diagnostic applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its use in mitochondrial imaging highlights its ability to localize within specific subcellular structures . Understanding its subcellular localization is crucial for its effective use in research and diagnostic applications.

Properties

IUPAC Name

1,4-dimethylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N.HI/c1-7-3-5-8(2)6-4-7;/h3-6H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBTXORLVXZWSR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945699
Record name 1,4-Dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2301-80-6
Record name 1,4-Dimethylpyridinium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2301-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Picolinium, 1-methyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002301806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Picolinium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dimethylpyridinium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-picoline (18.6 g, 0.2 mol) in toluene (100 mL), methyl iodide (56.8 g, 0.4 mol) was added dropwise at room temperature. After the addition, the mixture was stirred at room temperature for 5 hrs. The precipitate was collected by filtration, washed with toluene and dried under vacuum to give Compound 7 as an off-white solid (31.6 g, 67%). The structure of Compound 7 is given below:
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
56.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
67%

Synthesis routes and methods II

Procedure details

A 500 ml three-neck flask, fitted with a stirrer, thermometer, and condenser, was charged with 9.3 g (0.1 mol) of 4-picoline and 21.6 g (0.11 mol) of methyl iodide in toluene. The solution was stirred at room temperature for 4 hours, and then refluxed for 30 minutes. After cooling, the solution was filtered, and the pale yellow solid, 4-methyl-N-methylpyridinium iodide, was washed with ethyl ether and dried under vacuum. Yield 21.2 g (90%); 1H-NMR (DMSO-d6): δ2.56 (s, 3H), 4.20 (s, 3H), 7.0 (d, 2H), 8.90 (d, 2H) ppm.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethylpyridinium iodide
Reactant of Route 2
Reactant of Route 2
1,4-Dimethylpyridinium iodide
Reactant of Route 3
Reactant of Route 3
1,4-Dimethylpyridinium iodide
Reactant of Route 4
Reactant of Route 4
1,4-Dimethylpyridinium iodide
Reactant of Route 5
Reactant of Route 5
1,4-Dimethylpyridinium iodide
Reactant of Route 6
1,4-Dimethylpyridinium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.